N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl group linked to a carbamoylmethyl chain bearing a furan-2-ylmethyl moiety. The cyclopentane ring is functionalized with a thiophen-2-yl group and a carboxamide. The structural complexity arises from the interplay of heterocyclic systems (thiadiazole, furan, thiophene) and steric effects from the cyclopentane ring, which may influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S3/c24-15(20-11-13-5-3-9-26-13)12-28-18-23-22-17(29-18)21-16(25)19(7-1-2-8-19)14-6-4-10-27-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASVTPSPIOBADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide (Compound 14, )
- Structural Differences :
- Thiadiazole core with a 5-methyl group.
- Sulfanyl group linked to a pyridinesulfonamide instead of a carbamoylmethyl-furan system.
- Properties :
- Melting point: 167–171 °C.
- IR peaks at 1716 cm⁻¹ (C=O) and 1350 cm⁻¹ (SO₂).
- Lower solubility due to the sulfonamide group compared to the carboxamide in the target compound .
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide ()
- Structural Differences :
- Cyclohexane carboxamide instead of cyclopentane.
- 4-Fluorophenylmethyl substituent on the sulfanyl group.
- Impact :
- Increased steric bulk from cyclohexane may reduce membrane permeability.
Heterocyclic Modifications
Key Compounds:
- Structural Comparison :
- Replaces furan (oxygen) with thiophene (sulfur) in fentanyl analogs.
- Impact :
- Thiophene’s larger atomic radius and polarizability enhance lipophilicity and receptor interaction compared to furan .
- Relevance :
- Demonstrates that furan’s electron-rich π-system can modulate opioid receptor binding.
- Contrasts with the target compound’s dual heterocycles (furan and thiophene), which may create synergistic electronic effects .
Carboxamide Variations
Key Compounds:
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide ()
- Structural Differences :
- Naphthalene carboxamide instead of cyclopentane-thiophene.
- Impact :
N-[2-(cyanomethylsulfanyl)phenyl]-2-(2,3-dihydro-1H-inden-5-ylsulfanyl)ethanamide () Relevance:
- Cyanomethyl group introduces polarity, contrasting with the target compound’s carbamoylmethyl-furan chain.
- Highlights the role of substituent hydrophobicity in bioavailability .
Physicochemical and Spectral Data Comparison
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